molecular formula C12H21NNaO5S B3149825 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) CAS No. 679787-10-1

1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)

Cat. No. B3149825
CAS RN: 679787-10-1
M. Wt: 314.36 g/mol
InChI Key: ZVNKXPXYXUQMPC-UHFFFAOYSA-N
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Description

This compound is also known as 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt . It is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide .


Molecular Structure Analysis

The empirical formula of this compound is C12H18NNaO3S . The molecular weight is 279.33 . The SMILES string representation is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .


Physical And Chemical Properties Analysis

This compound is a water-soluble reagent . It is suitable for use in UV/Vis spectroscopy . It contains 5-8% water .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

1-Propanesulfonic acid and its derivatives serve as critical intermediates in organic synthesis, contributing to the development of new chemical entities. For example, the synthesis of 1,3-Dihydroxynaphthalene involves routes that may utilize sulfonic acid derivatives, highlighting the role of such compounds in facilitating complex chemical transformations. These methods are valued for their simplicity and environmental friendliness, demonstrating the utility of sulfonic acids in dye and pigment chemistry (Zhang You-lan, 2005).

Environment-Friendly Alternative in Industrial Applications

Sulfonic acids, such as sulfamic acid, are explored as safer, less toxic alternatives for industrial applications, including metal surface cleaning and corrosion inhibition. Their role in replacing more hazardous materials underscores the importance of sulfonic acid derivatives in promoting safer industrial practices (C. Verma & M. Quraishi, 2022).

Anticancer Research

Compounds related to 1-Propanesulfonic acid have been investigated for their potential anticancer properties. For instance, Mafosfamide, a sulfonic acid salt, demonstrates promising results in preclinical and clinical settings for cancer therapy, highlighting the therapeutic potential of sulfonic acid derivatives in oncology (L. Mazur et al., 2012).

Antioxidant Capacity and Photoactivity

Sulfonic acid derivatives also play a role in understanding antioxidant capacity and photoactivity. The ABTS/PP Decolorization Assay, which involves sulfonic acid-based radicals, is crucial for evaluating the antioxidant capacity of various substances. This application underscores the relevance of sulfonic acids in biochemical assays and the study of antioxidant mechanisms (I. Ilyasov et al., 2020).

Regulation and Safety of Sulfonic Acid Salts

The utility and regulation of sulfonic acid salts, particularly in pharmaceuticals, are of considerable interest. The management of genotoxic impurities in the synthesis of these salts is a significant concern, highlighting the balance between leveraging the chemical properties of sulfonic acids and ensuring product safety (D. Elder & D. Snodin, 2009).

Future Directions

The compound is used as a reagent for the enzymatic photometric determination of hydrogen peroxide . It could potentially find further applications in analytical chemistry. In addition, given its structure, it might be of interest in the development of new materials or pharmaceuticals.

properties

InChI

InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNKXPXYXUQMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)O)O)C1=CC=CC(=C1)C.O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

679787-10-1
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679787-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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